3-Pentenenitrile, (3Z)- 3-Pentenenitrile, (3Z)-
Brand Name: Vulcanchem
CAS No.: 16545-78-1
VCID: VC17010527
InChI: InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3/b3-2-
SMILES:
Molecular Formula: C5H7N
Molecular Weight: 81.12 g/mol

3-Pentenenitrile, (3Z)-

CAS No.: 16545-78-1

Cat. No.: VC17010527

Molecular Formula: C5H7N

Molecular Weight: 81.12 g/mol

* For research use only. Not for human or veterinary use.

3-Pentenenitrile, (3Z)- - 16545-78-1

Specification

CAS No. 16545-78-1
Molecular Formula C5H7N
Molecular Weight 81.12 g/mol
IUPAC Name (Z)-pent-3-enenitrile
Standard InChI InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3/b3-2-
Standard InChI Key UVKXJAUUKPDDNW-IHWYPQMZSA-N
Isomeric SMILES C/C=C\CC#N
Canonical SMILES CC=CCC#N

Introduction

Structural and Molecular Characteristics

(3Z)-3-Pentenenitrile (IUPAC name: (3Z)-pent-3-enenitrile) is a five-carbon nitrile with the molecular formula C₅H₇N and a molecular weight of 81.118 g/mol . The Z-configuration of the double bond between C3 and C4 distinguishes it from its (3E)-isomer, influencing its physicochemical properties and reactivity. Key structural parameters include:

PropertyValueSource
Molecular formulaC₅H₇N
Average mass81.118 g/mol
Monoisotopic mass81.057849 Da
Double-bond configuration(3Z)

The compound’s stereochemistry has been confirmed via broadband microwave spectroscopy, which resolved hyperfine splittings and internal rotational barriers associated with the nitrile and vinyl groups .

Industrial Synthesis via Hydrocyanation

The primary industrial route to (3Z)-3-pentenenitrile involves the nickel-catalyzed hydrocyanation of 1,3-butadiene. This process, patented by DuPont, employs a zero-valent nickel complex coordinated to bidentate phosphite ligands (e.g., tris(ortho-methylphenyl)phosphite) to regulate regioselectivity and minimize side reactions . Key reaction conditions and outcomes include:

ParameterDetailSource
CatalystNi(0) with bidentate phosphite ligands
Temperature80–120°C
Pressure1–3 atm
Selectivity for 3PN>90%

The mechanism proceeds via π-complexation of butadiene to nickel, followed by cyanide insertion to form the anti-Markovnikov product. Isomerization to the (3Z)-configuration occurs under kinetic control, favored by steric hindrance from the phosphite ligands .

Pyrolysis and Thermal Decomposition Pathways

Flash pyrolysis studies of trans-3-pentenenitrile (closely related to the Z-isomer) at 290–1100 K revealed competing decomposition pathways mediated by isomerization . Using vacuum ultraviolet photoionization mass spectrometry (VUV-PIMS) and chirped-pulse microwave spectroscopy, researchers identified primary products and mapped the potential energy surface (PES) via CCSD(T)-F12//B3LYP calculations .

Key Decomposition Products

At pyrolysis temperatures ≥960 K, the following products dominate:

  • C₅H₅N (79 Da): Identified as trans-Z-2,4-pentadienenitrile (tZ-2,4-PDN) via rotational constants matching computational predictions .

  • C₄H₄N (66 Da): Resulting from methyl group elimination.

  • HCN (27 Da): Detected indirectly via mass balance.

The absence of pyridine (C₅H₅N) in microwave spectra ruled out cyclization pathways under these conditions .

Mechanistic Insights

Decomposition proceeds via two competing routes:

  • Direct H₂ Elimination: Sequential loss of H atoms from C2 and C5 forms tZ-2,4-PDN, with a barrier of 238 kJ/mol .

  • Isomerization-Mediated Pathways:

    • Double-bond migration to 2-pentenenitrile precedes C–C bond cleavage (Eₐ = 210 kJ/mol).

    • Methyl group loss via allylic C–H activation (Eₐ = 225 kJ/mol) .

A simplified PES is shown below:

3-PNΔtZ-2,4-PDN+H2(ΔH=+180 kJ/mol)\text{3-PN} \xrightarrow{\Delta} \text{tZ-2,4-PDN} + \text{H}_2 \quad (\text{ΔH} = +180\ \text{kJ/mol}) 3-PNisomerization2-PNC4H4N+CH3(ΔH=+210 kJ/mol)\text{3-PN} \xrightarrow{\text{isomerization}} \text{2-PN} \rightarrow \text{C}_4\text{H}_4\text{N} + \text{CH}_3 \quad (\text{ΔH} = +210\ \text{kJ/mol})

Industrial Applications

(3Z)-3-Pentenenitrile serves as a critical intermediate in adiponitrile (ADN) production, a precursor to nylon-6,6. Subsequent hydrogenation and hydrocyanation steps convert 3-PN to ADN via 2-methylglutaronitrile (2-MGN) . Emerging applications include:

  • Heterocycle Synthesis: tZ-2,4-PDN may act as a diene in Diels-Alder reactions to form nitrogen-containing heterocycles.

  • Combustion Chemistry: Pyrolysis intermediates inform models of nitrogenated hydrocarbon combustion .

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